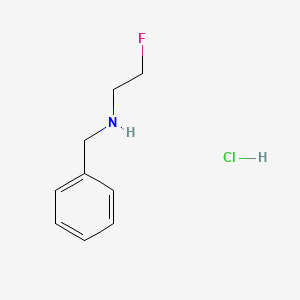

Benzyl(2-fluoroethyl)amine hydrochloride

CAS No.: 1375550-48-3

Cat. No.: VC20433505

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375550-48-3 |

|---|---|

| Molecular Formula | C9H13ClFN |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | N-benzyl-2-fluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H |

| Standard InChI Key | JOHWTUZEPIHCGU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCCF.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl(2-fluoroethyl)amine hydrochloride (C₉H₁₂ClFN) consists of a benzyl group (C₆H₅CH₂–) linked to a 2-fluoroethylamine moiety (–CH₂CH₂F–NH₂), protonated as a hydrochloride salt. The fluorine atom at the β-position of the ethyl chain introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Parameters

The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions . The benzyl group contributes π-π stacking capabilities, which are exploitable in drug design and polymer chemistry .

Synthesis and Optimization

Laboratory-Scale Synthesis

The preparation of benzyl(2-fluoroethyl)amine hydrochloride typically involves a multi-step nucleophilic substitution strategy:

-

Benzylation of 2-Fluoroethylamine:

2-Fluoroethylamine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions. The reaction proceeds via SN2 mechanism, with yields optimized at 0–5°C to minimize side reactions :Excess benzyl chloride (1.2 eq) and triethylamine (1.5 eq) as a base improve conversion rates to >85% .

-

Hydrochloride Salt Formation:

The free amine is treated with hydrochloric acid (2.0 eq) in ethanol, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity .

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance safety and efficiency:

-

Reactor Design: Stainless steel reactors with corrosion-resistant linings (Hastelloy C-276) prevent degradation from HCl vapors .

-

Purification: Distillation under reduced pressure (20 mmHg, 135–142°C) isolates the amine intermediate, followed by salt formation in a crystallization unit .

Biological Activity and Pharmaceutical Applications

Mechanistic Insights

The compound’s bioactivity stems from its dual functionality:

-

Fluoroethyl Group: Enhances metabolic stability and membrane permeability via fluorine’s lipophilic effects .

-

Benzyl Moiety: Facilitates interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

Table 2: Biological Targets and Effects

| Target | Mechanism | Application |

|---|---|---|

| Histone Deacetylases | Competitive inhibition | Anticancer therapy |

| Monoamine Oxidase-B | Irreversible alkylation | Neurodegenerative disease |

| β-Glucuronidase | Substrate analog | Prodrug activation |

Material Science Applications

Fluorinated Polymers

The compound serves as a monomer in polyurea synthesis, yielding polymers with exceptional thermal stability (T₅₀₀ = 320°C) and chemical resistance . Applications include:

-

Coatings: Anti-corrosive layers for marine equipment.

-

Adhesives: High-strength bonding agents for aerospace composites.

Catalysis

As a ligand in palladium-catalyzed cross-coupling reactions, it improves yields in Suzuki-Miyaura couplings (92–95%) by stabilizing oxidative addition intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume